1-t-Butyl-4-pyridone
Description
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Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-tert-butylpyridin-4-one |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)10-6-4-8(11)5-7-10/h4-7H,1-3H3 |
InChI Key |
JBZBSAVZLZDDDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CC(=O)C=C1 |
Origin of Product |
United States |
Q & A
Basic: What are the standard synthetic routes for 1-<em>t</em>-Butyl-4-pyridone, and how can reproducibility be ensured?
Answer:
The synthesis of 1-<em>t</em>-Butyl-4-pyridone typically involves nucleophilic substitution or Mitsunobu reactions, leveraging tert-butyl groups’ steric bulk to direct regioselectivity . For reproducibility:
- Protocol standardization : Document reaction conditions (e.g., solvent polarity, temperature gradients) and purification steps (e.g., column chromatography with specific solvent ratios).
- Characterization : Provide NMR (<sup>1</sup>H, <sup>13</sup>C), IR, and high-resolution mass spectrometry (HRMS) data for purity validation .
- Reference controls : Use tert-butyl analogs (e.g., 4-(1,1-dimethylethyl)benzenesulfonamide derivatives) as benchmarks for spectral comparisons .
Advanced: How do competing reaction pathways (e.g., ring-opening vs. substitution) affect the yield of 1-<em>t</em>-Butyl-4-pyridone in complex matrices?
Answer:
Competing pathways arise from solvent polarity, temperature, and catalyst choice. For example:
- Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution by stabilizing transition states.
- Acidic conditions may promote ring-opening via pyridone protonation, requiring pH-controlled environments .
Mitigation strategy : - Use kinetic studies (e.g., time-resolved NMR) to identify dominant pathways.
- Compare with tert-butyl-pyridine derivatives (e.g., 4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine) to isolate steric/electronic effects .
Basic: What analytical techniques are critical for confirming the structural integrity of 1-<em>t</em>-Butyl-4-pyridone?
Answer:
- NMR spectroscopy : Key for verifying tert-butyl group integration (9H singlet at ~1.4 ppm in <sup>1</sup>H NMR) and pyridone ring conformation .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., tert-butyl orientation relative to the pyridone carbonyl) .
- HPLC-MS : Detects trace impurities (e.g., dealkylated byproducts) with <95% purity thresholds .
Advanced: How can computational modeling (e.g., DFT) guide the design of 1-<em>t</em>-Butyl-4-pyridone derivatives for targeted bioactivity?
Answer:
- Docking studies : Predict binding affinities to enzymes (e.g., kinases) by modeling tert-butyl interactions with hydrophobic pockets .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at the 3-position) with observed bioactivity in analogs like 1-(3-Chloropyridin-4-yl)ethanone .
- Validation : Cross-reference with experimental IC50 values from enzyme inhibition assays .
Basic: What are the stability considerations for 1-<em>t</em>-Butyl-4-pyridone under ambient storage conditions?
Answer:
- Hydrolysis risk : The pyridone ring is susceptible to moisture-induced degradation. Store under inert gas (N2/Ar) with molecular sieves .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition >150°C; avoid prolonged heating in synthesis .
- Light sensitivity : UV-Vis spectra of analogs (e.g., 4-Chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) indicate photodegradation; use amber vials .
Advanced: How should researchers resolve contradictions in reported spectroscopic data for 1-<em>t</em>-Butyl-4-pyridone derivatives?
Answer:
- Meta-analysis : Compare datasets from peer-reviewed studies (e.g., Inorganic Chemistry vs. Tetrahedron Letters) to identify systematic errors (e.g., solvent effects on chemical shifts) .
- Empirical validation : Reproduce conflicting syntheses (e.g., tert-butyl introduction via Grignard vs. Friedel-Crafts) and characterize intermediates .
- Statistical tools : Apply principal component analysis (PCA) to NMR/HRMS datasets to isolate outliers .
Basic: What safety protocols are essential when handling 1-<em>t</em>-Butyl-4-pyridone in laboratory settings?
Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (analogous to 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile) .
- Waste disposal : Follow halogenated waste guidelines for tert-butyl byproducts .
- Exposure limits : Adhere to OSHA/NIOSH thresholds for pyridone derivatives (e.g., <1 mg/m<sup>3</sup> TWA) .
Advanced: How can 1-<em>t</em>-Butyl-4-pyridone serve as a scaffold for metal-organic frameworks (MOFs) or supramolecular catalysts?
Answer:
- Coordination studies : The pyridone carbonyl and tert-butyl group act as Lewis basic sites for metal ions (e.g., Cu<sup>II</sup>, Fe<sup>III</sup>) .
- MOF design : Compare with 2,6-Bis(2-pyridyl)-4(1H)-pyridone frameworks to optimize porosity and catalytic activity .
- Catalytic testing : Evaluate tert-butyl steric effects on substrate selectivity in cross-coupling reactions .
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